N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo-pyridazine core. Its molecular formula is C25H30N4O2, and it possesses a molecular weight of approximately 430.54 g/mol. The presence of functional groups such as the ethoxy and isopropyl moieties contributes to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 10.0 | Cell cycle arrest (G2/M phase) |
HeLa (Cervical) | 15.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in various models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
Model | Dose (mg/kg) | Effect Observed |
---|---|---|
Carrageenan-induced | 50 | Reduced paw edema |
LPS-induced | 25 | Decreased TNF-alpha levels |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been found to inhibit certain kinases involved in cell signaling pathways that regulate growth and survival.
- Modulation of Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells.
- Anti-inflammatory Pathways : By inhibiting NF-kB signaling, it reduces the expression of pro-inflammatory mediators.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer : A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited tumor growth in MCF-7 xenograft models, demonstrating its efficacy in vivo .
- Inflammatory Disease Model : In a rat model of arthritis, treatment with the compound resulted in reduced joint swelling and pain, supporting its anti-inflammatory potential .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-4-32-19-12-10-17(11-13-19)26-21(30)15-28-24(31)23-20(22(27-28)16(2)3)14-25-29(23)18-8-6-5-7-9-18/h5-14,16H,4,15H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVJQNKGRDEIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.